molecular formula C22H23Cl2N5O2S B12394798 PfGSK3/PfPK6-IN-1

PfGSK3/PfPK6-IN-1

Cat. No.: B12394798
M. Wt: 492.4 g/mol
InChI Key: FCGZLWCVWFYUTA-UHFFFAOYSA-N
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Description

PfGSK3/PfPK6-IN-1 is a potent inhibitor of plasmodial kinases, specifically targeting Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites, making it a promising candidate for antimalarial drug development .

Preparation Methods

The synthesis of PfGSK3/PfPK6-IN-1 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps :

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.

    Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

PfGSK3/PfPK6-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.

    Substitution: Substitution reactions are common, especially for introducing different substituents at the 2, 4, and 5 positions of the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

PfGSK3/PfPK6-IN-1 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases play crucial roles in the life cycle of Plasmodium falciparum, particularly in the asexual blood stage. By inhibiting these kinases, the compound disrupts the parasite’s ability to replicate and survive within red blood cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23Cl2N5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28)

InChI Key

FCGZLWCVWFYUTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl

Origin of Product

United States

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